Isobutyl-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
Isobutyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a propyl chain that is further connected to an isobutyl group. The presence of the morpholine ring imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of isobutylamine with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of isobutylamine attacks the carbon atom bonded to the chlorine in 3-chloropropylmorpholine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Isobutyl-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Isobutyl-(3-morpholin-4-yl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isobutyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: Known for its use in drug delivery systems.
N-(3-morpholin-4-ylpropyl)thiourea: Used in proteomics research.
Uniqueness
Isobutyl-(3-morpholin-4-yl-propyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of an isobutyl group with a morpholine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBNONWENYXSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCN1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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